7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride
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Overview
Description
7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms in their structure. This particular compound has shown potential in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
Compounds containing the pyrrolidine ring, a key component of this compound, have been reported to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds containing the pyrrolidine ring have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing the pyrrolidine ring have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the use of water as a reaction medium is economically viable, nontoxic, and environmentally friendly, making it an environmentally acceptable solvent for the design and development of green chemistry technique .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride are largely determined by its molecular structure. The thiazole ring is known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The pyrrolidine ring is also widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Cellular Effects
Compounds containing thiazole rings have been shown to have significant effects on various types of cells .
Molecular Mechanism
It is believed that the compound may interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base, followed by methylation and subsequent reaction with pyrrolidine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation may lead to the formation of corresponding oxo-compounds.
Reduction can produce reduced derivatives.
Comparison with Similar Compounds
7-Chloro-2-methoxybenzo[d]thiazole
4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole
7-Chloro-4-methoxybenzo[d]thiazole
Uniqueness: 7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is unique due to its specific combination of chloro, methoxy, and pyrrolidin-1-yl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-4-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS.ClH/c1-16-9-5-4-8(13)11-10(9)14-12(17-11)15-6-2-3-7-15;/h4-5H,2-3,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMLUDSTGFTRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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